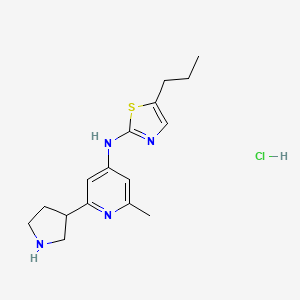
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-(2-metil-6-(pirrolidin-3-il)piridin-4-il)-5-propiltiazol-2-amina es un compuesto sintético con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que combina un anillo de piridina, un anillo de pirrolidina y un anillo de tiazol, lo que lo convierte en un tema interesante para la investigación en química medicinal y farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de N-(2-metil-6-(pirrolidin-3-il)piridin-4-il)-5-propiltiazol-2-amina generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermediarios de piridina y tiazol, seguidos de su acoplamiento bajo condiciones de reacción específicas. Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, cianuro de trimetilsililo y trietilamina .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N-(2-metil-6-(pirrolidin-3-il)piridin-4-il)-5-propiltiazol-2-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Compuestos halogenados, ácidos o bases fuertes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-(2-metil-6-(pirrolidin-3-il)piridin-4-il)-5-propiltiazol-2-amina implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación, pero los estudios preliminares sugieren posibles interacciones con proteínas de señalización y factores de transcripción .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridin-2-il pirimidina: Estos compuestos comparten una estructura de piridina similar y se han estudiado por sus actividades antifibróticas.
Pirido[2,3-d]pirimidin-4-aminas: Estos compuestos son conocidos por sus efectos inhibitorios sobre enzimas específicas y tienen posibles aplicaciones terapéuticas.
Unicidad
El clorhidrato de N-(2-metil-6-(pirrolidin-3-il)piridin-4-il)-5-propiltiazol-2-amina es único debido a su combinación de anillos de piridina, pirrolidina y tiazol, que confieren propiedades químicas y biológicas distintas. Esta singularidad estructural lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C16H23ClN4S |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-5-propyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H22N4S.ClH/c1-3-4-14-10-18-16(21-14)20-13-7-11(2)19-15(8-13)12-5-6-17-9-12;/h7-8,10,12,17H,3-6,9H2,1-2H3,(H,18,19,20);1H |
Clave InChI |
ZQVBEFQVFBYAOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(S1)NC2=CC(=NC(=C2)C)C3CCNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















